molecular formula C13H18OS B14232803 4-Methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-one CAS No. 477761-13-0

4-Methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-one

Katalognummer: B14232803
CAS-Nummer: 477761-13-0
Molekulargewicht: 222.35 g/mol
InChI-Schlüssel: HGNPTWAUNXRBDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-one is an organic compound that belongs to the class of sulfanyl ketones. This compound is characterized by the presence of a sulfanyl group attached to a ketone, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-one typically involves the reaction of 4-methylthiophenol with 4-methyl-2-pentanone under controlled conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the ketone group can participate in redox reactions, influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-one is unique due to the presence of both a sulfanyl group and a phenyl group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

477761-13-0

Molekularformel

C13H18OS

Molekulargewicht

222.35 g/mol

IUPAC-Name

4-methyl-1-(4-methylphenyl)sulfanylpentan-2-one

InChI

InChI=1S/C13H18OS/c1-10(2)8-12(14)9-15-13-6-4-11(3)5-7-13/h4-7,10H,8-9H2,1-3H3

InChI-Schlüssel

HGNPTWAUNXRBDJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)SCC(=O)CC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.